

# Application Note: Solid-Phase Extraction Protocol for Dasatinib M6 from Biological Matrices

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## Compound of Interest

Compound Name: *Dasatinib metabolite M6*

Cat. No.: *B193337*

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## Introduction

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, the acid metabolite, Dasatinib M6, is of significant interest in pharmacokinetic and drug metabolism studies. Accurate quantification of Dasatinib M6 in biological matrices such as plasma is crucial for a comprehensive understanding of Dasatinib's disposition. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of Dasatinib M6 from biological matrices using a polymeric reversed-phase sorbent.

A validated LC-MS/MS assay for the simultaneous determination of Dasatinib and its active metabolites in human plasma has been successfully developed using Oasis HLB 96-well plates for solid-phase extraction.<sup>[1][2]</sup> This method demonstrated high assay recoveries of over 79% and minimal internal standard normalized matrix effects for all analytes.<sup>[1][2]</sup>

## Experimental Protocol

This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which has been shown to be effective for the extraction of Dasatinib and its metabolites from human plasma.[1][2] The acidic nature of Dasatinib M6 allows for a tailored wash step to remove basic and neutral interferences, followed by elution in an organic solvent.

#### Materials:

- SPE cartridges or 96-well plate with a water-wettable, reversed-phase polymeric sorbent (e.g., Oasis HLB)
- Biological matrix (e.g., human plasma)
- Dasatinib M6 reference standard
- Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of Dasatinib M6)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (reagent grade)
- Ammonium hydroxide (reagent grade)
- Water (deionized or LC-MS grade)
- Vortex mixer
- Centrifuge
- SPE manifold or positive pressure processor
- Evaporation system (e.g., nitrogen evaporator)
- LC-MS/MS system

#### Procedure:

- Sample Pre-treatment:

- Thaw frozen biological samples (e.g., plasma) at room temperature.
- Vortex the samples to ensure homogeneity.
- Spike the samples with an appropriate amount of the internal standard solution.
- Acidify the sample by adding a small volume of an acidic solution (e.g., 2% formic acid in water) to ensure that Dasatinib M6 is in a non-ionized state to enhance its retention on the reversed-phase sorbent.
- Solid-Phase Extraction (SPE): A simplified 3-step SPE protocol can be employed with water-wettable polymeric sorbents, eliminating the need for conditioning and equilibration steps.[\[3\]](#)  
[\[4\]](#)
  - Step 1: Load
    - Load the pre-treated sample directly onto the SPE sorbent bed.
    - Apply a low, constant flow rate to ensure optimal interaction between the analyte and the sorbent.
  - Step 2: Wash
    - Wash the sorbent with a weak organic solvent solution to remove polar interferences. A solution of 5% methanol in water is typically effective.
    - To further remove basic and neutral interferences, a second wash with a mildly acidic aqueous solution can be performed.
  - Step 3: Elute
    - Elute Dasatinib M6 and the internal standard from the sorbent using an organic solvent. A solution of methanol or acetonitrile is commonly used. To ensure complete elution of the acidic metabolite, the elution solvent can be made slightly basic (e.g., with a small percentage of ammonium hydroxide).
    - Collect the eluate in a clean collection tube.

- Eluate Post-treatment:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the dried residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).
  - Vortex the reconstituted sample to ensure complete dissolution.
  - Transfer the sample to an autosampler vial for LC-MS/MS analysis.

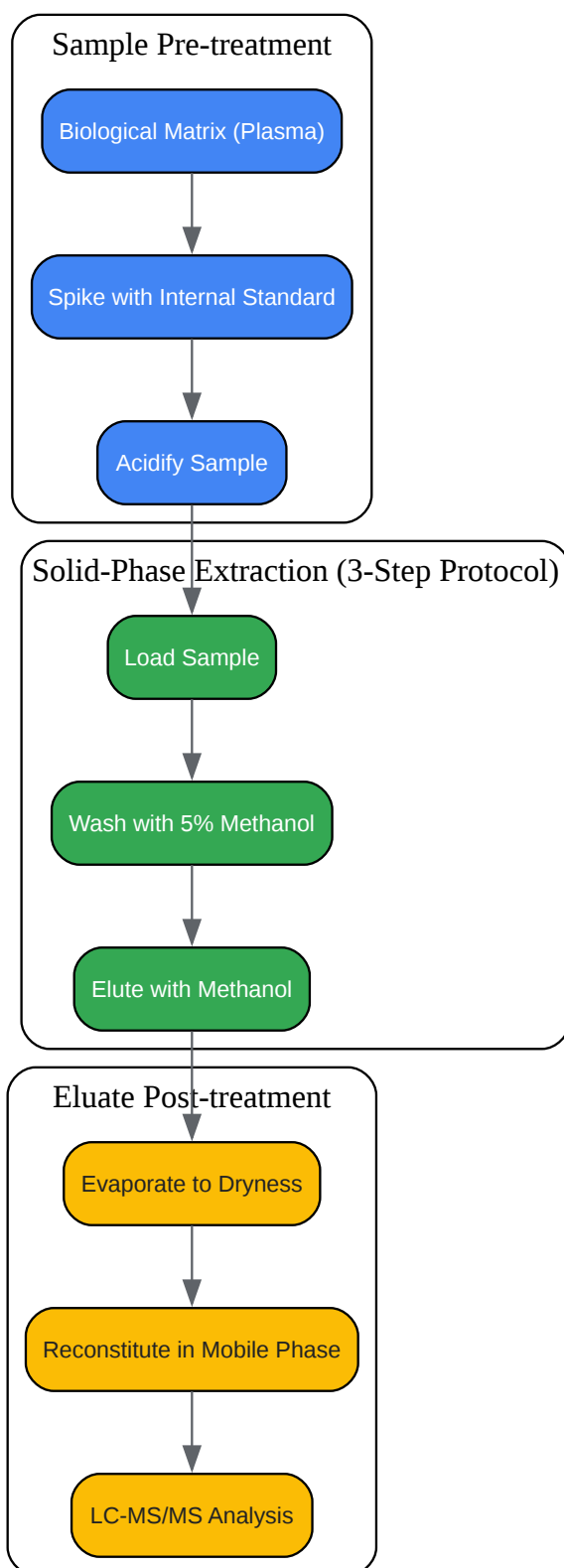
## Data Presentation

The following table summarizes the expected performance characteristics of the SPE method for Dasatinib and its active metabolites, based on a validated LC-MS/MS assay.[\[1\]](#)[\[2\]](#)

Parameter	Result	Reference
Sorbent Type	Polymeric Reversed-Phase (Oasis HLB)	<a href="#">[1]</a> <a href="#">[2]</a>
Extraction Recovery	>79% for Dasatinib and its active metabolites	<a href="#">[1]</a> <a href="#">[2]</a>
Matrix Effect	Minimal (Internal standard normalized)	<a href="#">[1]</a> <a href="#">[2]</a>

## Visualizations

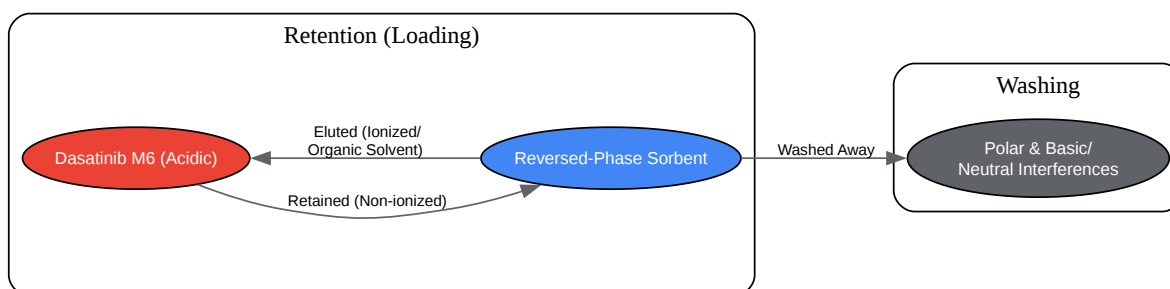
Experimental Workflow for Solid-Phase Extraction of Dasatinib M6



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Caption: A simplified 3-step solid-phase extraction workflow for Dasatinib M6.

## Logical Relationship of SPE Steps for an Acidic Analyte



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Caption: Principle of SPE for the selective extraction of acidic Dasatinib M6.

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## References

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